molecular formula C11H13N3O2 B3028236 2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1774895-78-1

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3028236
CAS No.: 1774895-78-1
M. Wt: 219.24
InChI Key: SNMCIKTZAZWKJO-UHFFFAOYSA-N
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Description

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 2 and a carboxylic acid moiety at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The carboxylic acid group at position 6 facilitates hydrogen bonding, critical for inhibitory activity in enzyme targets like xanthine oxidase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)8-4-9-12-5-7(10(15)16)6-14(9)13-8/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMCIKTZAZWKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=NC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162817
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774895-78-1
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774895-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of Adaptor Associated Kinase 1 (AAK1)

One of the primary applications of 2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its role as an inhibitor of AAK1. AAK1 is implicated in several neurological disorders and cancers due to its involvement in clathrin-mediated endocytosis.

  • Therapeutic Implications :
    • Neurological Disorders : The inhibition of AAK1 can potentially mitigate symptoms associated with Alzheimer's disease, Parkinson's disease, and schizophrenia .
    • Cancer Treatment : By targeting AAK1, this compound may serve as a therapeutic agent against certain types of cancer where AAK1 activity is dysregulated.

Antimicrobial and Anti-inflammatory Properties

Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities. The compound's structure allows it to interact with biological targets effectively.

  • Case Study : A study demonstrated that related pyrazolo compounds showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Activity TypeTarget/MechanismReference
AAK1 InhibitionNeurological disorders
CytotoxicityCancer cell lines
AntimicrobialVarious bacterial strains
Anti-inflammatoryInhibition of inflammatory cytokines

Therapeutic Applications

The therapeutic applications of this compound extend beyond single-target inhibition:

  • Combination Therapies : It can be used in conjunction with other medications to enhance efficacy against complex diseases like cancer and autoimmune disorders.
  • Route of Administration : The compound can be formulated for various routes including oral and parenteral administration depending on the target disease .

Mechanism of Action

The mechanism of action of 2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrazolo[1,5-a]pyrimidine derivatives and their key properties:

Compound Name Substituents Molecular Weight Key Properties Applications/Activities References
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-tert-butyl, 6-COOH 249.27 High steric bulk; carboxylic acid enhances solubility and target interaction Potential enzyme inhibitor; intermediate in drug synthesis
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) 2-methyl, 6-COOH 177.16 Lower steric hindrance; synthesized via nitrile hydrolysis Key intermediate for Anagliptin (antidiabetic drug); cost-effective synthesis
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 175201-51-1) 2-methyl, 7-methyl, 6-COOH 191.18 Decomposes at ~250°C; soluble in DMSO/DMF Research chemical; irritant (H315, H319, H335)
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 5,7-dimethyl, 3-phenyl, 6-COOH 267.29 Aromatic phenyl group enhances π-π interactions Noted for 95% purity; potential kinase or receptor modulator
2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1517974-95-6) 2-cyclobutyl, 6-COOH 217.22 Cyclobutyl adds rigidity; limited solubility data Undisclosed biological activity; structural analog for SAR studies
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-bromo, 2-methyl, 6-COOH 257.06 Bromine enhances electrophilicity; reactive in substitution reactions Synthetic intermediate for halogenated drug candidates
2-(4-Isopropoxyphenyl)-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid Triazolo core, 4-isopropoxyphenyl, 6-COOH 329.33 23-fold more potent than allopurinol in xanthine oxidase inhibition Lead compound for hyperuricemia/gout therapy

Key Observations from Comparative Analysis

Carboxylic acid at position 6 is a conserved feature across analogs, underscoring its role in hydrogen bonding with enzymatic active sites (e.g., xanthine oxidase) .

Synthetic Accessibility :

  • 2-Methyl derivatives (e.g., CAS 739364-95-5) are synthesized via scalable routes like nitrile hydrolysis, offering high purity and low cost .
  • Halogenated analogs (e.g., 3-bromo derivative) require specialized conditions for bromine incorporation, increasing synthetic complexity .

Physicochemical Properties :

  • 2,7-Dimethyl derivatives exhibit higher thermal stability (decomposition at ~250°C) but pose handling risks due to irritancy .
  • Triazolo analogs (e.g., ) demonstrate enhanced potency in enzyme inhibition, though their heterocyclic core differs from pyrazolo-based compounds .

Biological Applications :

  • Anagliptin intermediates (2-methyl derivatives) highlight the scaffold’s utility in antidiabetic drug development .
  • 2-(4-Isopropoxyphenyl)-triazolo derivatives exemplify structural modifications that drastically boost inhibitory activity .

Biological Activity

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 1774895-78-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H13_{13}N3_3O2_2
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound may exert its effects through modulation of various signaling pathways. Notably, it has been associated with the inhibition of the PI3K-Akt-mTOR pathway, which plays a critical role in cell growth and survival:

  • PI3K-Akt-mTOR Pathway : This pathway is crucial for regulating cellular processes such as metabolism, growth, and proliferation. Inhibition of this pathway can lead to reduced cell survival and proliferation in cancer cells .

Pharmacological Effects

The compound has demonstrated several pharmacological effects in various studies:

  • Antitumor Activity : It has shown potential in inhibiting tumor cell growth by disrupting the PI3K-Akt-mTOR signaling pathway.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Case Study 1 : A study published in ACS Biomaterials Science & Engineering demonstrated that the compound effectively inhibited the proliferation of specific cancer cell lines through mTOR pathway inhibition .
  • Case Study 2 : Another investigation highlighted its role in reducing inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferation via mTOR pathway disruption
Anti-inflammatoryReduces cytokine levels and inflammatory responses
Signaling ModulationAffects PI3K-Akt-mTOR signaling pathways

Q & A

Q. What are the established synthetic routes for 2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under sodium acetate catalysis has been used to generate structurally related pyrazolo[1,5-a]pyrimidines . Optimization may include adjusting solvent ratios (e.g., acetic anhydride:acetic acid), reaction time (2–12 hours), and temperature (reflux conditions). Monitoring by TLC and purification via recrystallization (e.g., DMF/water) can improve purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

Key spectral markers include:

  • ¹H NMR : Signals for tert-butyl groups (~1.2–1.4 ppm, singlet) and aromatic protons (~6.5–8.0 ppm). Carboxylic acid protons may appear as broad peaks ~12–13 ppm if not deprotonated .
  • ¹³C NMR : Carboxylic acid carbonyl (~165–170 ppm), pyrimidine/pyrazole carbons (~100–160 ppm), and tert-butyl carbons (~25–30 ppm) .
  • IR : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm⁻¹, broad) and C≡N (if present, ~2200 cm⁻¹) .
  • MS : Molecular ion peaks matching the molecular formula (e.g., C₁₁H₁₄N₃O₂ for the non-tert-butyl analog) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

While direct data for the tert-butyl variant is limited, analogs like pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives show solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Preferential solubility in acetic acid or ethanol (for recrystallization) is noted in synthesis protocols . Solubility challenges may necessitate salt formation (e.g., sodium salts) for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?

Regioselectivity is influenced by electronic and steric effects. The tert-butyl group at position 2 may direct electrophilic substitution to the less hindered position 5 or 6. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via halogenation or coupling reactions (e.g., Suzuki-Miyaura) can confirm selectivity . For example, diazonium salt coupling at position 3 has been reported for related compounds .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurities. Rigorous characterization (HPLC purity >95%) and standardized bioassays are critical. For instance, pyrazolo[1,5-a]pyrimidine carboxamides showed variable kinase inhibition due to minor structural modifications; comparative SAR studies using crystallography or docking simulations can clarify mechanisms .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger) and MD simulations can model binding to targets like kinases or phosphodiesterases. For example, pyrazolo[1,5-a]pyrimidines have been studied as PDE4 inhibitors; tert-butyl substituents may enhance hydrophobic interactions in binding pockets . Free-energy perturbation (FEP) calculations can quantify binding affinity changes due to substituent modifications .

Q. What are the stability profiles of this compound under varying storage conditions?

Pyrazolo[1,5-a]pyrimidine carboxylic acids are sensitive to light and moisture. Storage at -20°C under inert atmosphere (argon) in amber vials is recommended. Degradation products (e.g., decarboxylated analogs) can be monitored via HPLC-MS . Accelerated stability studies (40°C/75% RH for 4 weeks) can establish shelf-life .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses of this compound?

Common issues include:

  • Intermediate instability : Use low-temperature (-78°C) conditions for sensitive intermediates.
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio for cyclization steps) .
  • Purification challenges : Employ gradient column chromatography (hexane/EtOAc → DCM/MeOH) or preparative HPLC .

Q. What analytical techniques validate the absence of toxic impurities (e.g., genotoxic nitrosamines)?

  • LC-MS/MS : Detect trace impurities (LOQ < 0.1 ppm) using MRM transitions.
  • GC-MS : Screen for volatile byproducts.
  • Elemental analysis : Confirm C/H/N ratios (±0.4%) to rule out persistent impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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